molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

Numéro de catalogue: B601759
Numéro CAS: 1449430-45-8
Poids moléculaire: 334.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .

Applications De Recherche Scientifique

Afatinib Impurity 2 has several scientific research applications, including:

Mécanisme D'action

While specific information on the mechanism of action of Afatinib Impurity 2 is not available, Afatinib, the parent compound, is known to irreversibly inhibit the tyrosine kinase activity of members of the epidermal growth factor receptor family (ErbB) including EGFR, HER2, and ErbB4 .

Safety and Hazards

Afatinib Impurity 2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Orientations Futures

Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Afatinib Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Chlorine gas, nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .

Comparaison Avec Des Composés Similaires

Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:

This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Afatinib Impurity 2 involves the reaction of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline with 4-bromo-2-fluoroaniline in the presence of a base.", "Starting Materials": [ "4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline", "4-bromo-2-fluoroaniline", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline in a suitable solvent (e.g. DMF), add the base and stir at room temperature for a few minutes.", "Add 4-bromo-2-fluoroaniline to the reaction mixture and stir at elevated temperature (e.g. 80-100°C) for several hours.", "Cool the reaction mixture and isolate the product by filtration or chromatography.", "Purify the product by recrystallization or other suitable method." ] }

Numéro CAS

1449430-45-8

Formule moléculaire

C14H8ClFN4O3

Poids moléculaire

334.7

Apparence

Solid Powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.